![molecular formula C19H15N3O2 B14155914 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 896822-97-2](/img/structure/B14155914.png)
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . This reaction is usually carried out in chloroform under reflux conditions. Another approach involves the use of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction, often catalyzed by l-proline in an aqueous medium .
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinoline derivatives, including this compound, often employs green chemistry techniques. These methods focus on using environmentally friendly solvents and catalysts, such as low transition temperature mixtures and recyclable reaction media . The goal is to achieve high yields with minimal waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can modify the phenyl ring or the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Deazaflavins: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones: These derivatives are closely related and have been studied for their anticancer properties.
Uniqueness
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
896822-97-2 |
|---|---|
Molekularformel |
C19H15N3O2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-20-18-16(19(24)22(12)13-8-4-3-5-9-13)17(23)14-10-6-7-11-15(14)21(18)2/h3-11H,1-2H3 |
InChI-Schlüssel |
DUBNONWWMOUVDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
Löslichkeit |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
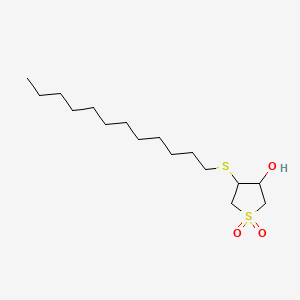

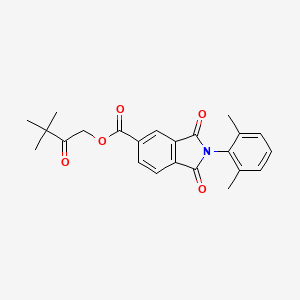
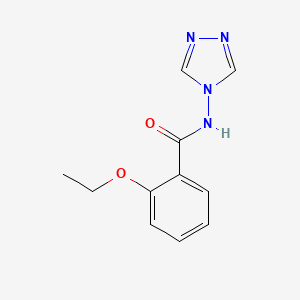
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
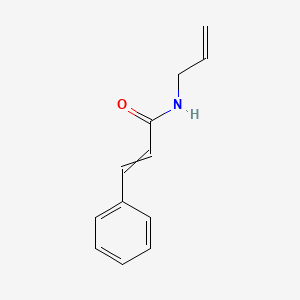
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
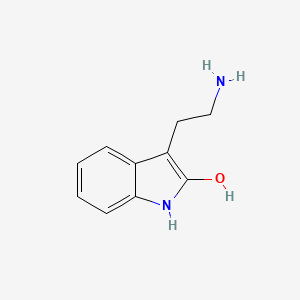
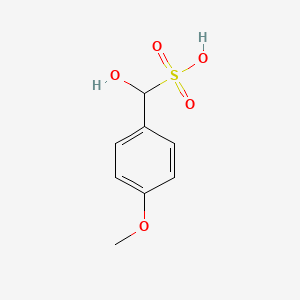
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
